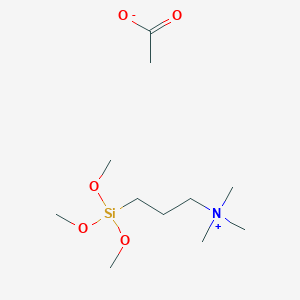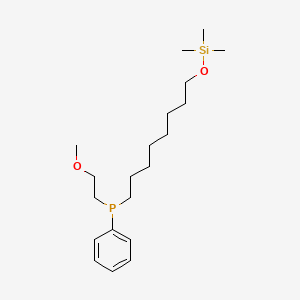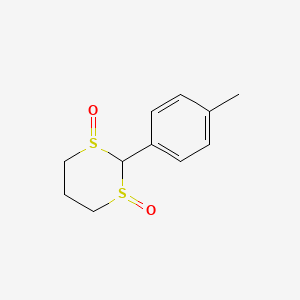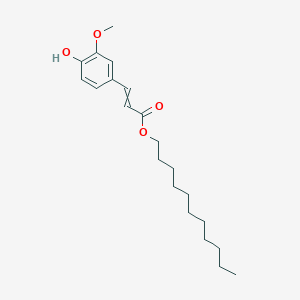
Methylidenetitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylidenetitanium is a compound that features a titanium atom bonded to a methylene group. This compound is of significant interest in the field of organometallic chemistry due to its unique bonding and reactivity properties. The titanium-methylene bond is a type of metal-carbon double bond, which is relatively rare and exhibits interesting chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylidenetitanium can be synthesized through several methods. One common approach involves the one-electron oxidation of a titanium-methyl complex followed by deprotonation or hydrogen atom abstraction using an aryloxyl radical . Another method involves the radical coupling or oxidation of a titanium dimethyl precursor, which then thermally extrudes methane to form the methylidene compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methylidenetitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different titanium oxidation states.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The methylene group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryloxyl radicals for hydrogen atom abstraction and various oxidizing agents for oxidation reactions . The reactions are typically carried out under an inert atmosphere to prevent oxidation by air.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of higher oxidation state titanium compounds, while substitution reactions can yield a variety of organotitanium compounds .
Wissenschaftliche Forschungsanwendungen
Methylidenetitanium has several applications in scientific research:
Medicine: Its unique reactivity properties make it a candidate for developing new pharmaceuticals, though this area is still largely experimental.
Wirkmechanismus
The mechanism of action of methylidenetitanium involves its ability to form strong metal-carbon double bonds, which can participate in various chemical reactions. The titanium-methylene bond engages in long-range interactions with protons on the ligand framework, influencing the reactivity of the compound . Computational studies have shown that the titanium-carbon bond displays characteristics of a prototypical Schrock-carbene, which is known for its high reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium Dimethyl Complexes: These compounds are precursors to methylidenetitanium and exhibit similar reactivity properties.
Schrock Carbenes: These compounds also feature metal-carbon double bonds and share similar reactivity characteristics with this compound.
Uniqueness
This compound is unique due to its specific titanium-methylene bonding, which is relatively rare and exhibits distinct reactivity properties. Its ability to form stable metal-carbon double bonds makes it a valuable compound in organometallic chemistry and catalysis .
Eigenschaften
CAS-Nummer |
158501-11-2 |
|---|---|
Molekularformel |
CH2Ti |
Molekulargewicht |
61.894 g/mol |
IUPAC-Name |
methylidenetitanium |
InChI |
InChI=1S/CH2.Ti/h1H2; |
InChI-Schlüssel |
JCDJHGSQWQHCHH-UHFFFAOYSA-N |
Kanonische SMILES |
C=[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)

![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)

![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)


